molecular formula C9H11ClN2O2 B1440244 {[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride CAS No. 857283-62-6

{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride

Cat. No. B1440244
CAS RN: 857283-62-6
M. Wt: 214.65 g/mol
InChI Key: QJEWMPBNRAQXOT-UHFFFAOYSA-N
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Description

“{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride” is a specialty product for proteomics research . Its molecular formula is C9H11ClN2O2 .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The incorporation of the furan nucleus is a key synthetic strategy in the development of new drugs to combat microbial resistance. The compound , with its furan moiety, could be explored for its efficacy as an antibacterial agent, potentially leading to the development of new medications to address drug-resistant infections.

Antifungal and Antiviral Research

The furan ring is also associated with antifungal and antiviral activities . Research into the application of {[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride in this area could lead to the discovery of novel treatments for fungal and viral infections, which are increasingly becoming a concern due to the rise of resistant strains.

Anti-Inflammatory and Analgesic Applications

Compounds containing furan rings have shown potential in the treatment of inflammation and pain . This compound could be synthesized and tested for its anti-inflammatory and analgesic properties, which could contribute to the development of new classes of non-steroidal anti-inflammatory drugs (NSAIDs) and pain relievers.

Anticancer Research

Furan derivatives have been identified with anticancer properties . The unique structure of {[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride makes it a candidate for anticancer drug development. Its potential activity against cancer cells could be investigated through in vitro and in vivo studies.

Neuroprotective Effects

Research has indicated that furan derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier and its potential neuroprotective properties could be explored further in the context of diseases like Parkinson’s and Alzheimer’s.

Chemical Synthesis and Drug Design

The structural complexity of furan-containing compounds makes them interesting targets for chemical synthesis and drug design . The compound’s oxazole ring, in particular, could be utilized in the design of drugs with specific binding affinities, enhancing the efficacy and selectivity of pharmacological agents.

properties

IUPAC Name

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-10-6-7-5-9(13-11-7)8-3-2-4-12-8;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEWMPBNRAQXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=C1)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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